1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol
Overview
Description
“1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C13H14N4O3 . It is also known as 2’'-deoxycoformycin . This compound is used in the field of organic chemistry as a building block for the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves various intra- and intermolecular reactions . The length of the substrate for this reaction plays a critical role. For instance, 1,6-diens give a [4 + 2] cycloaddition product under certain conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 274.28 .Scientific Research Applications
Synthesis and Chemical Reactions
Formation of Disubstitution Products : A study by Nasielski and Rypens (1991) discusses the formation of 6-nitro-2,3-di-piperidinoquinoxaline from 2-chloro-7-nitroquinoxaline and piperidine. This highlights the unusual nucleophilic substitution of hydrogen involved in its synthesis (Nasielski & Rypens, 1991).
Structural Characterization : Gzella, Wrzeciono, & Pöppel (1999) performed an X-ray investigation to explain the positioning of the piperidine residue in isomeric products derived from nitropiperidinoimidazol derivatives, demonstrating the intricate structural characterizations involved in related compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Biomedical Applications
Biomedical Imaging and Antioxidants : Babic, Orio, & Peyrot (2020) explored the use of aminoxyl radicals (like nitroxides), related to 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol, in biomedical applications such as antioxidants, spin labels, and contrast agents in MRI. The study discusses the challenges and potential of these compounds in vivo imaging and spectroscopic studies (Babic, Orio, & Peyrot, 2020).
Antimalarial Efficacy : Rivera et al. (2013) evaluated a compound similar to this compound, known as VAM2-6, for its antimalarial efficacy against Plasmodium yoelii yoelii, showcasing the potential of such compounds in antimalarial treatment (Rivera et al., 2013).
Reversible Fluorescence Probes : Wang, Ni, & Shao (2016) developed a reversible fluorescent probe using a compound structurally related to this compound for detecting ClO(-)/AA redox cycle in aqueous solutions and living cells. This research illustrates the potential of such compounds in biological imaging and sensing applications (Wang, Ni, & Shao, 2016).
Future Directions
The future directions for “1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .
Properties
IUPAC Name |
1-(6-nitroquinoxalin-2-yl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-10-3-5-16(6-4-10)13-8-14-12-7-9(17(19)20)1-2-11(12)15-13/h1-2,7-8,10,18H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJWXFBLYVCFNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265761 | |
Record name | 4-Piperidinol, 1-(6-nitro-2-quinoxalinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-14-6 | |
Record name | 4-Piperidinol, 1-(6-nitro-2-quinoxalinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-(6-nitro-2-quinoxalinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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